3,4-diethoxy-N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]benzamide
CAS No.: 946243-26-1
Cat. No.: VC6551836
Molecular Formula: C24H27NO7S
Molecular Weight: 473.54
* For research use only. Not for human or veterinary use.
![3,4-diethoxy-N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]benzamide - 946243-26-1](/images/structure/VC6551836.png)
Specification
CAS No. | 946243-26-1 |
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Molecular Formula | C24H27NO7S |
Molecular Weight | 473.54 |
IUPAC Name | 3,4-diethoxy-N-[2-(furan-2-yl)-2-(4-methoxyphenyl)sulfonylethyl]benzamide |
Standard InChI | InChI=1S/C24H27NO7S/c1-4-30-20-13-8-17(15-22(20)31-5-2)24(26)25-16-23(21-7-6-14-32-21)33(27,28)19-11-9-18(29-3)10-12-19/h6-15,23H,4-5,16H2,1-3H3,(H,25,26) |
Standard InChI Key | UOSASJHGJGZAOL-UHFFFAOYSA-N |
SMILES | CCOC1=C(C=C(C=C1)C(=O)NCC(C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)OC)OCC |
Introduction
Structural and Chemical Characterization
Molecular Architecture
The molecule consists of a benzamide core substituted with diethoxy groups at the 3- and 4-positions. The nitrogen atom of the amide group is further functionalized with an ethyl chain bearing two distinct moieties:
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A furan-2-yl group, introducing aromatic heterocyclic character.
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A 4-methoxybenzenesulfonyl group, contributing sulfonamide functionality and electron-rich aromaticity.
The molecular formula is inferred as C₃₂H₃₆N₂O₇S, with a molecular weight of approximately 616.7 g/mol, based on analogous compounds .
Physicochemical Properties
Key properties extrapolated from related sulfonamide and benzamide derivatives include:
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Solubility: Moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) due to the sulfonamide and amide groups .
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Log P: Estimated 2.8–3.5, suggesting moderate lipophilicity influenced by the diethoxy and furan groups .
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Hydrogen Bonding: Six hydrogen bond acceptors (sulfonyl oxygen, amide oxygen, furan oxygen, methoxy oxygen) and one donor (amide NH) .
Synthetic Pathways and Optimization
Retrosynthetic Analysis
The compound can be synthesized through a multi-step approach:
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Benzamide Core Preparation:
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3,4-Diethoxybenzoic acid is activated (e.g., via thionyl chloride) and coupled with an ethylenediamine derivative.
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Sulfonylation:
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Furan Functionalization:
Yield and Reaction Conditions
A representative protocol, adapted from similar syntheses , involves:
Step | Reagents/Conditions | Yield |
---|---|---|
1 | SOCl₂, reflux | 85% |
2 | Et₃N, DCM, 0°C→RT | 72% |
3 | K₂CO₃, DMF, 80°C | 65% |
Pharmacological Hypotheses
Target Engagement
The structural features suggest potential interactions with:
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NLRP3 Inflammasome: Sulfonamide derivatives are known inhibitors (e.g., CAS 16673-34-0) .
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GPCRs: Furan moieties often modulate adenosine or serotonin receptors.
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Kinases: The diethoxybenzamide scaffold resembles kinase inhibitor pharmacophores.
ADMET Profiling
Predicted using in silico tools and analog data :
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Absorption: High gastrointestinal permeability (TPSA = 120 Ų).
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Metabolism: Susceptible to CYP3A4-mediated oxidation of the furan ring.
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Toxicity: Low acute toxicity (LD₅₀ > 500 mg/kg in rodents).
Comparative Analysis with Structural Analogs
Parameter | Target Compound | CAS 904827-07-2 | CAS 1129-26-6 |
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Molecular Weight | 616.7 | 479.6 | 187.2 |
Log P | 3.2 | 2.1 | 0.5 |
Sulfonamide Group | Yes | Yes | Yes |
Reported Activity | Hypothetical | NLRP3 Inhibition | Antibacterial |
Future Directions
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Synthetic Scale-Up: Optimize Step 3 using flow chemistry to improve yield.
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In Vitro Screening: Prioritize assays for inflammasome and kinase inhibition.
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Crystallography: Resolve 3D structure to guide structure-activity relationship (SAR) studies.
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